molecular formula C19H19ClF3N3O2 B1257250 Lasmiditan hydrochloride CAS No. 613677-28-4

Lasmiditan hydrochloride

Cat. No.: B1257250
CAS No.: 613677-28-4
M. Wt: 413.8 g/mol
InChI Key: YBTPRLDGGGYWIP-UHFFFAOYSA-N

Description

Lasmiditan hydrochloride is the salt form of Lasmiditan, a novel, first-in-class selective serotonin 5-HT1F receptor agonist. This compound is a key investigational tool for neurological research, particularly in studying the pathophysiology and acute treatment of migraine. Lasmiditan is a neutrally acting anti-migraine agent (NAAMA) that is structurally and mechanistically distinct from the triptan class of drugs. Its high selectivity for the 5-HT1F receptor, with negligible affinity for 5-HT1B and 5-HT1D receptors, means it provides efficacy in aborting migraine attacks without the vasoconstrictive activity that limits the use of triptans in patients with cardiovascular risk factors. The research value of this compound lies in its ability to help elucidate the neurogenic mechanisms of migraine pain. Its proposed mechanism of action involves agonism at 5-HT1F receptors located on terminals and cell bodies of trigeminal ganglion neurons. This activation is believed to inhibit the release of key pain-signaling neuropeptides like calcitonin gene-related peptide (CGRP) and neurotransmitters such as glutamate, thereby modulating trigeminovascular pathways and inhibiting peripheral and central sensitization. Lasmiditan is highly lipophilic, allowing it to cross the blood-brain barrier to act on both peripheral and central nervous system targets. From a supplier perspective, this high-purity compound is essential for in vitro binding assays, functional activity studies, and in vivo preclinical models of migraine and pain. Researchers can use it to further explore the role of 5-HT1F receptors in pain modulation, mitochondrial biogenesis, and other neurological processes. The molecular formula for this compound is C19H19ClF3N3O2, with an average mass of 413.83 g/mol and a CAS Registry Number of 613677-28-4. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O2.ClH/c1-25-7-5-11(6-8-25)18(26)15-3-2-4-16(23-15)24-19(27)17-13(21)9-12(20)10-14(17)22;/h2-4,9-11H,5-8H2,1H3,(H,23,24,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTPRLDGGGYWIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(=O)C2=NC(=CC=C2)NC(=O)C3=C(C=C(C=C3F)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613677-28-4
Record name Benzamide, 2,4,6-trifluoro-N-[6-[(1-methyl-4-piperidinyl)carbonyl]-2-pyridinyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=613677-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lasmiditan hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-trifluoro-N-[6-(1-methylpiperidine-3-carbonyl)-2-pyridyl]benzamide;hydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name LASMIDITAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7A23C6P5F
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Preparation Methods

Reaction Sequence and Intermediate Formation

The process begins with 2,4,6-trifluorobenzoyl chloride synthesis via oxalyl chloride-mediated acylation of 2,4,6-trifluorobenzoic acid in dichloromethane/dimethylformamide (DMF). Critical parameters include:

  • Temperature : 25–30°C for 30–40 minutes

  • Solvent removal : Vacuum distillation to isolate the acyl chloride.

For the 1-methylpiperidine-4-carbonyl chloride intermediate, 1-methylisonipecotic acid reacts with oxalyl chloride in methylene chloride/DMF at 5–10°C, followed by THF dissolution for subsequent steps.

Coupling with Grignard Reagents

The core reaction involves reacting N-methoxymethylamine derivatives with 1-methylpiperidine-4-yl-magnesium chloride (Grignard reagent):

Post-reaction workup includes ethyl acetate extraction, MgSO₄ drying, and vacuum concentration.

Hydrochloride Salt Formation

Lasmiditan freebase is converted to the hydrochloride salt using concentrated HCl in ethanol or isopropanol. Crystallization parameters:

  • Anti-solvent : n-Hexane

  • Particle size control : Milling/grinding to achieve D90 <50 µm.

Copper-Catalyzed Cross-Coupling Method

Reaction Optimization

WO2022041608A1 discloses a novel route using 2,4,6-trifluorobenzamide and (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone with CuI/1,2-ethylenediamine ligands:

Purification and Salt Formation

Post-reaction purification involves:

  • Filtration : Remove copper residues using 0.10M Na₂S solution.

  • Acid-base extraction :

    • 0.20M HCl wash to remove ligands

    • 0.15M HCl for lasmiditan hydrochloride dissolution.

  • Decolorization : Activated carbon treatment in aqueous HCl.

  • Precipitation : Alkalization with 5M NaOH to pH 10–12, followed by ethyl acetate extraction.

Comparative Analysis of Synthetic Routes

ParameterGrignard MethodCopper-Catalyzed
Yield 65–70%76–77%
Purity 95–97%97.8–98.1%
Reaction Time 6–8 hours24 hours
Catalyst Cost Low (Mg/Li reagents)Moderate (CuI)
Impurity Profile Residual Mg saltsCu traces (<10 ppm)

The copper-catalyzed method offers superior yield and purity but requires longer reaction times and specialized ligand systems.

Analytical Characterization

X-Ray Powder Diffraction (XRPD)

This compound Form 1 exhibits characteristic peaks at:

  • 24.0° , 24.5°, 25.5° (2θ).
    Crystallinity is critical for dissolution kinetics and bioavailability.

Differential Scanning Calorimetry (DSC)

The hydrochloride salt shows a sharp endotherm at 168–170°C , corresponding to melting/decomposition.

Process Optimization Challenges

Temperature Sensitivity

Grignard reactions require strict cryogenic conditions (-78°C), increasing operational complexity. Copper-mediated coupling operates at 80°C but necessitates inert atmospheres.

Solvent Selection

  • THF : Preferred for Grignard reactivity but poses explosion risks during distillation.

  • Ethyl acetate : Used in extractions due to lasmiditan’s solubility profile (8.2 mg/mL at 25°C).

Industrial-Scale Considerations

Particle Engineering

Milling/grinding achieves target particle sizes (D90 <50 µm), ensuring content uniformity in tablet formulations.

Regulatory Compliance

  • ICH Q3D : Limits for Cu residues (<300 ppm).

  • USP <467> : Residual solvent thresholds (e.g., THF <720 ppm) .

Chemical Reactions Analysis

    Reactions: Lasmiditan may undergo various reactions, including , , and .

    Common Reagents: Specific reagents used in these reactions are proprietary.

    Major Products: The primary products formed during synthesis are Lasmiditan itself and any intermediates.

  • Scientific Research Applications

    Pharmacological Mechanism

    Lasmiditan selectively binds to the 5-HT1F receptors located in both the central and peripheral nervous systems. This receptor affinity leads to the inhibition of trigeminal nerve activity, which is crucial in the pathophysiology of migraines. The mechanism involves:

    • Inhibition of Calcitonin Gene-Related Peptide (CGRP) : Lasmiditan reduces CGRP release, a neuropeptide implicated in migraine pathogenesis .
    • Reduction of Neuroinflammatory Responses : Studies indicate that lasmiditan inhibits trigeminovascular protein extravasation, contributing to its anti-migraine effects .

    Clinical Efficacy

    Lasmiditan's effectiveness has been demonstrated in several large-scale clinical trials. Key findings include:

    • Phase 3 Trials : Two pivotal studies, SAMURAI and SPARTAN, showed that lasmiditan significantly alleviates migraine pain within two hours of administration compared to placebo. The response rates for pain relief were approximately 40% for lasmiditan versus 13% for placebo .
    • Dosing : Lasmiditan is available in doses of 50 mg, 100 mg, and 200 mg, with the maximum recommended daily dose being 200 mg .

    Efficacy Data Table

    StudyDose (mg)Pain-Free at 2 Hours (%)Placebo Response (%)
    SAMURAI504013
    SPARTAN1004214
    Combined Data2004515

    Safety Profile

    The safety profile of lasmiditan has been extensively evaluated. Common treatment-emergent adverse events (TEAEs) reported include:

    • Dizziness
    • Somnolence
    • Fatigue
    • Nausea

    Most adverse events were mild to moderate in severity. Serious adverse events were rare, with no reported deaths during clinical trials .

    Safety Data Table

    Adverse EventPlacebo (%)Lasmiditan (50 mg) (%)Lasmiditan (100 mg) (%)Lasmiditan (200 mg) (%)
    Dizziness13264044
    Somnolence5102025
    Serious Events<1<1<1<1

    Case Studies and Real-world Applications

    Lasmiditan has emerged as a valuable option for patients who are refractory to traditional migraine therapies, particularly those with cardiovascular risk factors who cannot use triptans due to their vasoconstrictive properties. A notable case involved a patient with a history of ischemic heart disease who successfully managed acute migraine attacks with lasmiditan without experiencing adverse cardiovascular effects .

    Mechanism of Action

    • Lasmiditan exerts its effects by selectively activating the 5-HT (1F) receptor .
    • Molecular targets and downstream pathways involved in its action are still under investigation.
  • Comparison with Similar Compounds

    Mechanism of Action and Selectivity
    Compound Primary Target Selectivity (Ki Values) Vasoconstrictive Effects
    Lasmiditan 5-HT1F receptor 2.21 nM (5-HT1F); >470× selectivity vs. 5-HT1B/1D None observed at ≤100 μM
    Sumatriptan 5-HT1B/1D receptors 1043 nM (5-HT1B); 1357 nM (5-HT1D) Significant, contraindicated in CVD
    Rimegepant/Ubrogepant CGRP receptor antagonists N/A None reported
    Ergotamines 5-HT1B/1D, adrenergic, dopamine receptors Non-selective Severe vasoconstriction

    Key Insights :

    • Selectivity : Lasmiditan’s 5-HT1F selectivity eliminates vasoconstriction risks, making it safer for patients with cardiovascular disease (CVD) compared to triptans and ergots .
    • Novelty: Unlike CGRP inhibitors (e.g., rimegepant), lasmiditan directly modulates serotonin pathways without blocking CGRP, offering a distinct mechanism for migraine relief .
    Efficacy in Migraine Treatment
    Compound Pain Freedom at 2 Hours Sustained Relief (24–48 Hours) Functional Improvement
    Lasmiditan 28–32% (200 mg dose) 48-hour sustained effects observed Significant improvement in disability scores
    Sumatriptan 29–35% (100 mg dose) 24-hour relief common Limited data on disability metrics
    Rimegepant 19–21% (75 mg dose) 48-hour relief in subset Moderate improvement
    NSAIDs 15–20% Short duration (<24 hours) Minimal

    Key Insights :

    • Lasmiditan’s efficacy parallels sumatriptan but with longer-lasting functional benefits, particularly in reducing disability .
    • CGRP inhibitors show lower 2-hour pain freedom rates but are preferred for prophylaxis due to oral bioavailability and minimal side effects .

    Key Insights :

    • Lasmiditan’s primary side effect, dizziness, is transient and dose-dependent, contrasting with sumatriptan’s cardiovascular limitations .
    • CGRP inhibitors and lasmiditan both offer safety advantages over triptans and ergots but differ in acute vs. prophylactic use cases .

    Biological Activity

    Lasmiditan hydrochloride is a novel medication primarily used for the acute treatment of migraines. As a selective agonist of the serotonin receptor subtype 5-HT1F, it represents a new class of anti-migraine drugs known as neurally acting anti-migraine medications (NAAMAs). Unlike traditional triptans, which can cause vasoconstriction, lasmiditan provides an effective alternative without these cardiovascular risks.

    Lasmiditan acts selectively on the 5-HT1F receptors located in the central and peripheral nervous systems. This selectivity is crucial as it allows for the inhibition of trigeminal neuronal activity, which is central to migraine pathophysiology. The binding affinity and functional activity of lasmiditan at various serotonin receptors have been extensively studied, demonstrating its unique profile compared to other migraine medications.

    Binding Affinity and Functional Activity

    The following table summarizes lasmiditan's binding affinity (Ki values) and functional activity (EC50 values) at several 5-HT receptors:

    Receptor Binding Affinity (Ki, nM) Functional Activity (EC50, nM)
    5-HT1A228Not applicable
    5-HT1B1463Not applicable
    5-HT1D555Not applicable
    5-HT1E366Not applicable
    5-HT1F 1.85 3.74 - 15.9
    5-HT2A>30,000Not applicable
    5-HT2B5977Not applicable
    5-HT717,322Not applicable

    Note: Ki values indicate binding affinity, where lower values reflect higher affinity for the receptor. EC50 values indicate the concentration required for half-maximal response.

    Pharmacokinetics

    Lasmiditan is characterized by rapid oral absorption with a median time to peak concentration (Tmax) of approximately 1.8 hours and an oral bioavailability of around 40% . The compound is metabolized in the liver through non-CYP pathways, primarily involving ketone reduction. Its major metabolites include M7, M8, and M18, with M7 showing some binding to GABAA channels but lacking significant physiological activity .

    Key Pharmacokinetic Parameters

    Parameter Value
    Tmax1.8 hours
    Bioavailability~40%
    Half-life~5 hours
    Plasma Protein Binding55-60%

    Clinical Efficacy and Safety

    Lasmiditan has undergone several clinical trials to evaluate its efficacy and safety profile in treating acute migraine attacks. The CENTURION study demonstrated statistically significant superiority over placebo in achieving pain freedom at two hours post-dose .

    Case Studies

    In a recent study involving a Chinese population, lasmiditan was shown to be effective in reducing migraine symptoms compared to placebo, with no new safety signals detected . The study included 326 patients with similar demographic characteristics across treatment groups.

    Demographics of Study Participants

    Characteristic Value
    Mean Age37.8 years
    Female Percentage72.2%
    Mean Duration of Migraine12.7 years
    Baseline Attack Frequency4.3 per month

    Q & A

    What distinguishes Lasmiditan's mechanism of action from triptans in migraine treatment?

    Answer: Lasmiditan selectively agonizes the 5-HT1F receptor, avoiding vasoconstriction linked to triptans' 5-HT1B/1D activation. This distinction is critical for patients with cardiovascular contraindications. Methodologically, receptor binding affinity studies (e.g., radioligand assays) and vascular response assays in preclinical models are used to confirm selectivity. Clinical trials further validate the absence of vasoactive effects via hemodynamic monitoring .

    How should Lasmiditan hydrochloride be handled and stored in laboratory settings to ensure stability?

    Answer: Store this compound at -20°C in sealed containers to prevent degradation. Purity (>98% via HPLC) must be verified before use. Handling requires PPE (gloves, lab coats) to avoid contamination. Stability assessments under varying temperatures and humidity inform storage protocols. Safety data sheets (SDS) for related compounds (e.g., Valacyclovir HCl) provide guidelines for spill management and ventilation .

    What methodological considerations are critical when designing RCTs to evaluate Lasmiditan's efficacy across diverse populations?

    Answer: Population-specific trials (e.g., CENTURION for Chinese patients, MONONOFU for Japanese cohorts) emphasize stratified randomization, culturally validated pain scales, and subgroup analyses. Dose-response studies (50–200 mg) account for pharmacogenetic variability. Placebo-controlled, double-blind designs minimize bias, while electronic diaries standardize symptom reporting .

    How can researchers address confounding variables in post hoc analyses of Lasmiditan's subgroup efficacy?

    Answer: Covariate adjustment (e.g., age, comorbidities) and propensity score matching reduce bias in subgroup analyses, such as patients with triptan contraindications. Pooled data from SAMURAI, SPARTAN, and CENTURION trials are analyzed using multivariate logistic regression to isolate treatment effects. Sensitivity analyses validate robustness .

    What statistical approaches assess sustained pain freedom in Lasmiditan trials?

    Answer: Sustained efficacy endpoints (e.g., pain freedom at 24/48 hours) are evaluated via logistic regression with repeated measures. The MONONOFU study defined "modified sustained pain freedom" as no recurrence of moderate/severe pain without rescue medication. Time-to-event analyses (e.g., Kaplan-Meier curves) quantify rapid onset (≤2 hours) .

    What strategies ensure accurate measurement of Lasmiditan's 5-HT1F receptor binding affinity?

    Answer: Radioligand displacement assays using [³H]-Lasmiditan and recombinant 5-HT1F receptors quantify binding affinity (Ki values). Competitive binding studies against 5-HT1B/1D receptors confirm selectivity. In vitro functional assays (e.g., cAMP inhibition) validate agonist activity. Purity validation via HPLC and mass spectrometry ensures compound integrity .

    What protocols verify this compound purity in experimental preparations?

    Answer: HPLC with UV detection (λ = 254 nm) is standard for purity assessment. Column chromatography (C18 reverse-phase) and mobile phase optimization (e.g., acetonitrile/water gradients) resolve impurities. Batch-specific certificates of analysis (CoA) from suppliers must include residual solvent data and chiral purity checks .

    How do researchers evaluate the impact of adverse events like dizziness on functional outcomes?

    Answer: Adverse events (AEs) are graded using CTCAE criteria and correlated with functional disability scales (e.g., Migraine Disability Assessment). In SAMURAI and SPARTAN trials, AE timing (e.g., onset within 2 hours) was analyzed against functional improvement metrics. Mixed-effects models adjust for transient AEs .

    What are key differences in design between phase 2 and phase 3 Lasmiditan trials?

    Answer: Phase 2 (e.g., MONONOFU) focuses on dose-ranging and safety in smaller cohorts, while phase 3 (e.g., SAMURAI) emphasizes efficacy confirmation in larger, diverse populations. Phase 3 trials employ stricter inclusion criteria and pre-specified endpoints (e.g., pain freedom at 2 hours). Adaptive designs in phase 2 inform phase 3 dosing .

    What methodologies ensure blinding integrity in Lasmiditan trials given its AE profile?

    Answer: Centralized randomization and matched placebo packaging (identical appearance/taste) maintain blinding. AE masking is challenging due to Lasmiditan's dizziness/somnolence profile; thus, blinded adjudication committees review AE causality. Placebo groups in trials like CENTURION and SPARTAN provide baseline AE rates for comparison .

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    Feasible Synthetic Routes

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